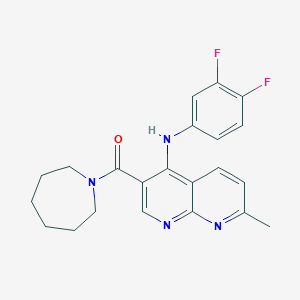![molecular formula C19H19N3O5 B2543424 (5-Metoxibenzo[b]furano-2-il)(3-((3-metoxipirazin-2-il)oxi)pirrolidin-1-il)metanona CAS No. 2034254-50-5](/img/structure/B2543424.png)
(5-Metoxibenzo[b]furano-2-il)(3-((3-metoxipirazin-2-il)oxi)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O5 and its molecular weight is 369.377. The purity is usually 95%.
BenchChem offers high-quality (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los derivados del benzo[b]furano, incluido nuestro compuesto de interés, han demostrado efectos antitumorales prometedores. Los investigadores han investigado su capacidad para inhibir el crecimiento de células cancerosas, inducir la apoptosis e interferir con la progresión tumoral . Se necesitan más estudios para dilucidar los mecanismos específicos y optimizar su potencial terapéutico.
- Los compuestos del benzo[b]furano exhiben actividad antibacteriana contra varios patógenos. Nuestro compuesto podría explorarse como un posible agente antibacteriano, contribuyendo a la lucha contra las bacterias resistentes a los medicamentos . Es crucial investigar su modo de acción y eficacia contra cepas bacterianas específicas.
- El estrés oxidativo juega un papel en varias enfermedades. Los derivados del benzo[b]furano, incluido nuestro compuesto, poseen propiedades antioxidantes. Estas moléculas eliminan los radicales libres y protegen las células del daño oxidativo . Los investigadores podrían explorar su uso en la prevención de trastornos relacionados con el estrés oxidativo.
- El compuesto macrocíclico de benzo[b]furano descubierto recientemente ha mostrado actividad antiviral contra el virus de la hepatitis C. Es prometedor como agente terapéutico para la enfermedad de la hepatitis C . Estudios adicionales deben investigar su seguridad, eficacia y potencial combinación con medicamentos antivirales existentes.
- Se han desarrollado nuevos métodos para construir anillos de benzo[b]furano. Por ejemplo, una cascada de ciclización de radicales libres única permite la síntesis de compuestos policíclicos de benzo[b]furano desafiantes. Además, la tunelización cuántica de protones proporciona un enfoque de alto rendimiento para sistemas complejos de anillos de benzo[b]furano . Estas estrategias sintéticas amplían el conjunto de herramientas para diseñar compuestos relacionados.
Actividad Antitumoral
Propiedades Antibacterianas
Efectos Antioxidantes
Potencial Antiviral
Aplicaciones Sintéticas
En resumen, “(5-Metoxibenzo[b]furano-2-il)(3-((3-metoxipirazin-2-il)oxi)pirrolidin-1-il)metanona” es prometedora en varios campos, desde la investigación del cáncer hasta la química sintética. Sus propiedades multifacéticas la convierten en un candidato emocionante para futuras investigaciones y posibles aplicaciones terapéuticas . 🌟
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the formation of the benzofuran scaffold, followed by the introduction of the methoxy group. The methoxypyrazine and pyrrolidine moieties are then added using suitable coupling reagents and catalysts.
Step 1: : Formation of benzofuran core through cyclization reactions.
Step 2: : Methoxylation to introduce the 5-methoxy group.
Step 3: : Synthesis of the 3-((3-methoxypyrazin-2-yl)oxy)pyrrolidine intermediate.
Step 4: : Coupling of the intermediate with benzofuran-2-ylmethanone under catalytic conditions.
Industrial Production Methods: Industrial synthesis would follow similar steps but may use optimized reagents and catalysts for large-scale production, including continuous flow reactors for better yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidative cleavage or transformation of the methoxy groups.
Reduction: : Reductive amination can modify the pyrrolidine ring.
Substitution: : Electrophilic and nucleophilic substitutions, especially on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Halogenation using N-bromosuccinimide, nitration with nitric acid.
Major Products Formed: Depending on the reactions, possible products include demethylated derivatives, halogenated analogs, and reduced forms of the original compound.
Scientific Research Applications: This compound holds promise in various fields:
Chemistry: Used as a synthetic intermediate for more complex molecules.
Biology: Potential inhibitor or activator of specific enzymes due to its structural similarity to natural substrates.
Medicine: Investigated for pharmacological properties like anti-inflammatory, analgesic, or anticancer effects.
Industry: Could be utilized in the development of new materials or agrochemicals.
Mechanism of Action: The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. Its methoxy groups and heterocyclic rings enable it to bind selectively, influencing pathways related to signal transduction, metabolism, or genetic regulation.
Comparison with Similar Compounds: Compared to its analogs like other methoxybenzofurans or pyrazine-pyrrolidine derivatives, this compound offers unique advantages:
Enhanced stability due to methoxy substitution.
Greater binding affinity because of the specific arrangement of functional groups.
Diverse reactivity allowing for a wide range of chemical modifications.
Similar compounds include:
Benzofuran derivatives with various substitutions.
Pyrazine-pyrrolidine complexes with different alkyl or aryl groups.
Conclusion: (5-Methoxybenzofuran-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound of significant interest due to its complex structure and potential applications across multiple fields of science. Its synthesis, reactivity, and versatility make it a valuable subject for ongoing and future research.
Propiedades
IUPAC Name |
(5-methoxy-1-benzofuran-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-24-13-3-4-15-12(9-13)10-16(27-15)19(23)22-8-5-14(11-22)26-18-17(25-2)20-6-7-21-18/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKHRASMJOJFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
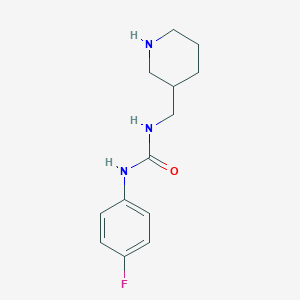
![1-(4-chlorophenyl)-2-[(5-ethylthiophen-2-yl)sulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)
![1-(3,4-difluorophenyl)-N-(2-phenylethyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2543345.png)
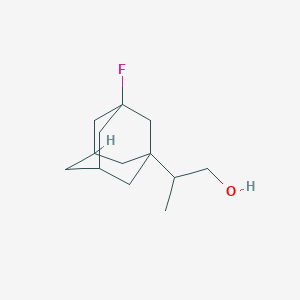
![3-(2-methoxyphenyl)-6-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2543350.png)
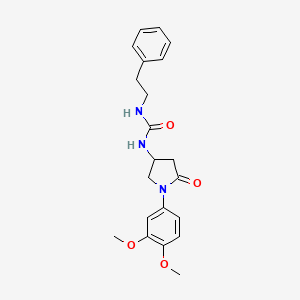
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide](/img/structure/B2543352.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2543356.png)
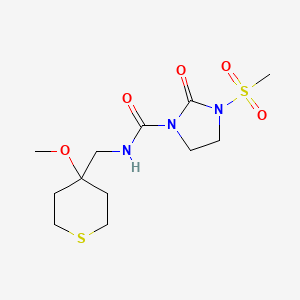
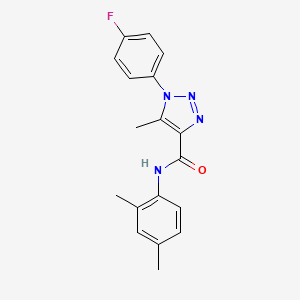
![7-Bromopyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2543359.png)
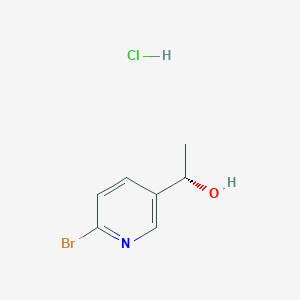
![4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2543363.png)
